molecular formula C14H10 B1204595 Diphenylacetylene CAS No. 501-65-5

Diphenylacetylene

Cat. No. B1204595
M. Wt: 178.23 g/mol
InChI Key: JRXXLCKWQFKACW-UHFFFAOYSA-N
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Patent
US07255811B2

Procedure details

To a dry, round bottom flask was charged 0.43 mol 3,5-difluorobenzyl-bromide and 300 ml anhydrous tetrahydrofuran. The mixture was cooled under nitrogen atmosphere to 0° C. at which time a solution of 0.54 mol allylmagnesiumchloride in 270 ml tetrahydrofuran was slowly added keeping the temperature at 0° C. After allowing to warm to room temperature and stirring until completion (20 hours), the reaction was quenched with an excess of diluted hydrochloric acid. The organic layer was separated, and the aqueous layer extracted twice with petroleum spirits (2×75 ml). The organic layers were combined, washed with water (2×75 ml) and dried over anhydrous sodium sulphate. Removal of the solvent yielded 68 g of the title compound as a pale oil.
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[C:8](F)[CH:9]=1)[CH2:5]Br.[CH2:11]([Mg]Cl)[CH:12]=[CH2:13]>O1CCCC1>[C:4]1([C:5]#[C:11][C:12]2[CH:13]=[CH:8][CH:9]=[CH:2][CH:3]=2)[CH:7]=[CH:8][CH:9]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0.43 mol
Type
reactant
Smiles
FC=1C=C(CBr)C=C(C1)F
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.54 mol
Type
reactant
Smiles
C(C=C)[Mg]Cl
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring until completion (20 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with an excess of diluted hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with petroleum spirits (2×75 ml)
WASH
Type
WASH
Details
washed with water (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 177.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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